Cas no 698338-78-2 (2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid)

2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- SCHEMBL38224
- 2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid
- 698338-78-2
- AKOS018243875
- EN300-718182
- n,n-dimethyltyrosine
- DTXSID00929505
- BMA85037
- NSC45512
- N-Dimethyltyrosin
- NSC-45512
- 2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid
-
- インチ: 1S/C11H15NO3/c1-12(2)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15)
- InChIKey: WJJGAKCAAJOICV-UHFFFAOYSA-N
- SMILES: OC(C(CC1C=CC(=CC=1)O)N(C)C)=O
計算された属性
- 精确分子量: 209.10519334g/mol
- 同位素质量: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.8Ų
- XLogP3: -0.8
2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718182-1.0g |
2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid |
698338-78-2 | 1g |
$0.0 | 2023-06-06 |
2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid 関連文献
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acidに関する追加情報
2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid (CAS No: 698338-78-2)
The compound 2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid, identified by the CAS number 698338-78-2, is a fascinating organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amino acids, specifically featuring a dimethylamino group and a hydroxyl-substituted phenyl ring, which contribute to its unique chemical properties.
Recent studies have highlighted the importance of 2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid in the field of drug discovery. Its structure, which includes a hydroxyl group on the aromatic ring and a dimethylamino group, makes it an ideal candidate for exploring interactions with biological systems. Researchers have demonstrated that this compound exhibits promising bioactivity, particularly in modulating enzyme activity and influencing cellular signaling pathways.
One of the most intriguing aspects of 698338-78-2 is its ability to act as a chiral auxiliary in asymmetric synthesis. This property has led to its use in the development of enantioselective catalysts, which are crucial for producing optically active compounds in pharmaceuticals and agrochemicals. The incorporation of this compound into catalytic systems has significantly improved the efficiency and selectivity of various organic reactions.
In addition to its synthetic applications, 2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid has shown potential in materials science. Its ability to form self-assembled monolayers and its compatibility with various polymer systems make it a valuable component in the design of advanced materials. Recent research has focused on its use in creating stimuli-responsive polymers, which have applications in sensors, drug delivery systems, and adaptive coatings.
The synthesis of 698338-78-2 involves a multi-step process that typically begins with the preparation of intermediates such as 4-hydroxybenzaldehyde or 4-hydroxyacetophenone. These intermediates undergo various transformations, including alkylation, amidation, and oxidation reactions, to yield the final product. The optimization of these steps has been a subject of extensive research, with chemists striving to develop more efficient and environmentally friendly synthetic routes.
From an analytical standpoint, 2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide critical insights into the compound's molecular structure, purity, and stability under different conditions.
Moreover, this compound has garnered attention for its role in biochemical assays. Its ability to interact with proteins and enzymes makes it a useful tool for studying molecular recognition processes. For instance, it has been employed as a ligand in affinity chromatography for isolating specific proteins from complex mixtures.
Looking ahead, the continued exploration of 698338-78-2 is expected to unlock new avenues for its application across diverse fields. As researchers delve deeper into its properties and interactions, this compound is poised to play an increasingly significant role in advancing both fundamental science and practical technologies.
698338-78-2 (2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid) Related Products
- 2361879-13-0(N-ethyl-N-({1-(5-fluoropyridin-3-yl)ethylcarbamoyl}methyl)prop-2-enamide)
- 21854-95-5(1,2-Bis(2-chlorophenyl)-1,2-ethanedione)
- 2171871-56-8(1-Amino-3-(4-chloro-3-methylphenyl)propan-2-ol)
- 1261915-13-2(4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoic acid)
- 10412-36-9(2-(dichloromethylidene)cyclohexan-1-one)
- 1423027-49-9(1-(4-phenylquinolin-2-yl)piperidin-3-ol)
- 300834-33-7(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 180324-54-3(4-Phenyl-3-(propan-2-yl)azetidin-2-one)
- 2171823-84-8(2-{(9H-fluoren-9-yl)methoxycarbonyl}-7-(trifluoromethyl)-2-azaspiro4.5decane-4-carboxylic acid)
- 1821908-49-9(SGC2085 Hydrochloride)




